

Technical Guide: Spectroscopic Characterization of 4-(Boc-amino)benzeneboronic acid pinacol ester

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Compound of Interest

Compound Name: 4-(Boc-amino)benzeneboronic acid pinacol ester

Cat. No.: B153007

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-(Boc-amino)benzeneboronic acid pinacol ester**, a key building block in organic synthesis, particularly in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

- IUPAC Name: tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate[1][2]
- CAS Number: 330793-01-6[3][4][5]
- Molecular Formula: C₁₇H₂₆BNO₄[1][2][4][5]
- Molecular Weight: 319.20 g/mol [6]
- Appearance: White solid[2][3]
- Melting Point: 167-170 °C[3][6]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-(Boc-amino)benzeneboronic acid pinacol ester**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
9.53	Singlet	-	1H	N-H (carbamate)
7.56	Doublet	8.5	2H	Ar-H (ortho to boronate ester)
7.47	Doublet	8.5	2H	Ar-H (ortho to NHBoc)
1.48	Singlet	-	9H	$-\text{C}(\text{CH}_3)_3$ (Boc group)
1.29	Singlet	-	12H	$\text{C}(\text{CH}_3)_2\text{C}(\text{CH}_3)_2$ (pinacol group)

Solvent: DMSO-d₆, Frequency: 400 MHz[3]

Table 2: Expected ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~153	C=O (carbamate)
~142	Ar-C (ipso to boronate ester)
~136	Ar-C (ortho to boronate ester)
~120	Ar-C (ortho to NHBoc)
~118	Ar-C (ipso to NHBoc)
~84	-C(CH ₃) ₂ C(CH ₃) ₂ - (pinacol group)
~80	-C(CH ₃) ₃ (Boc group)
~28	-C(CH ₃) ₃ (Boc group)
~25	-C(CH ₃) ₂ C(CH ₃) ₂ - (pinacol group)

Note: Actual experimental data for ¹³C NMR was not available in the provided search results. The chemical shifts are predicted based on the structure and typical values for similar compounds.

Table 3: Expected Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Medium	N-H Stretch (carbamate)
~2980	Medium-Strong	C-H Stretch (aliphatic)
~1720	Strong	C=O Stretch (carbamate)
~1590, ~1510	Medium	C=C Stretch (aromatic)
~1360	Strong	B-O Stretch
~1240, ~1160	Strong	C-O Stretch (ester and carbamate)

Note: Specific experimental IR data was not available in the provided search results. The wavenumbers are predicted based on characteristic absorption frequencies of the functional

groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
319.20	$[M]^+$ (Molecular Ion)
263.17	$[M - C_4H_8]^+$ (Loss of isobutylene from Boc group)
219.14	$[M - C_5H_9O_2]^+$ (Loss of Boc group)
163.11	$[M - C_5H_9O_2 - C_4H_8]^+$

Note: Specific experimental mass spectrometry data was not available. The m/z values are calculated based on the molecular formula and expected fragmentation patterns.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(Boc-amino)benzeneboronic acid pinacol ester** in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - Process the data with Fourier transformation, phase correction, and baseline correction.

- Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

3.2 Infrared (IR) Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
 - KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The spectrum is typically recorded from 4000 to 400 cm⁻¹.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

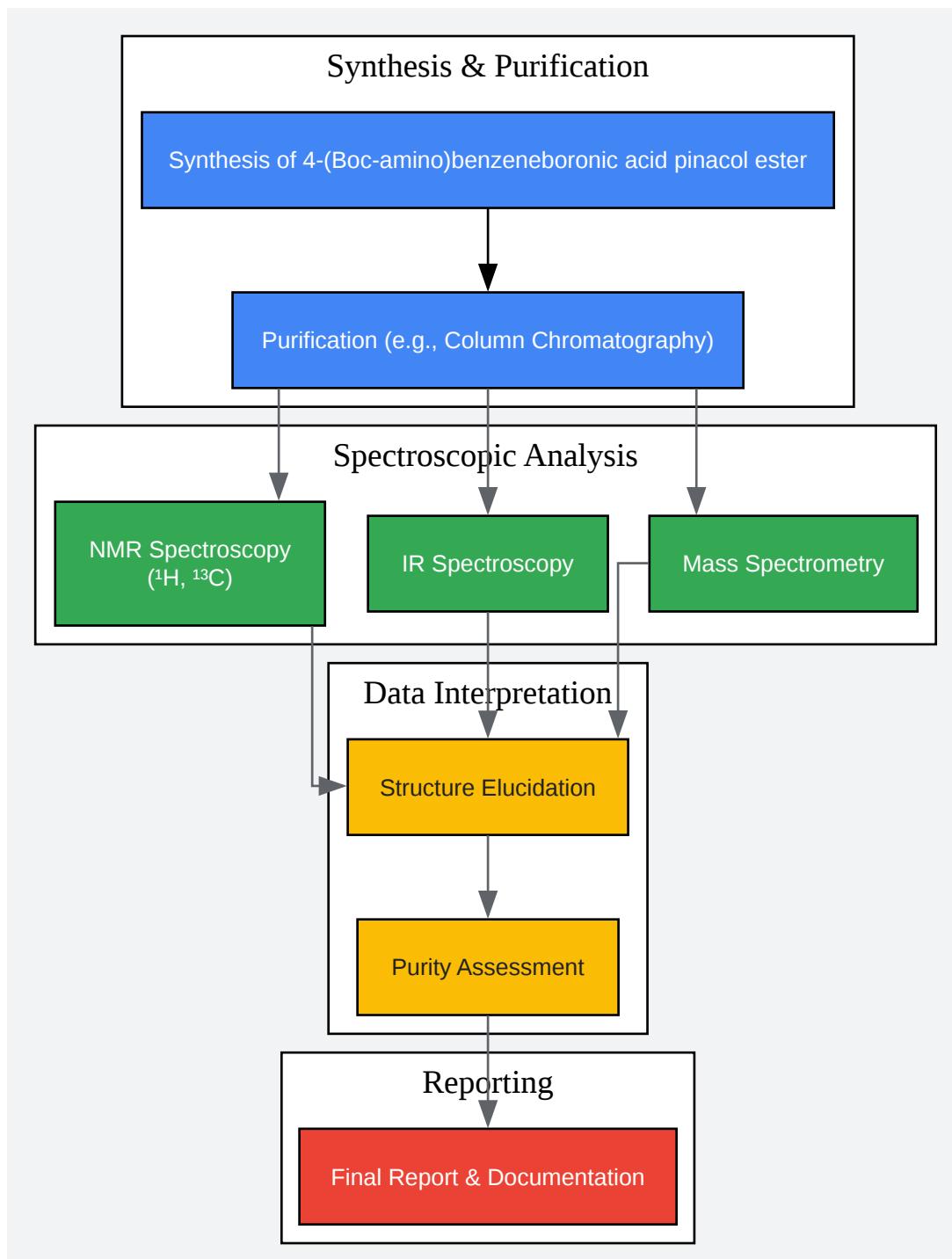
3.3 Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition:
 - Introduce the sample solution into the ion source.
 - Acquire the mass spectrum in positive or negative ion mode.
 - The data is collected over a specific mass-to-charge (m/z) range (e.g., 50-500 amu).
 - High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **4-(Boc-amino)benzeneboronic acid pinacol ester**.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

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